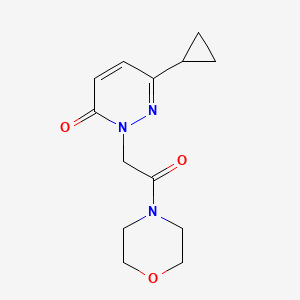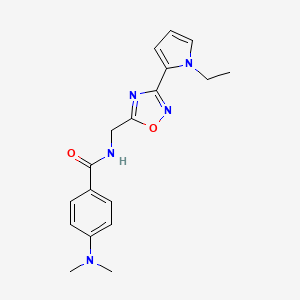![molecular formula C12H19NO2 B2735348 N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide CAS No. 2305204-65-1](/img/structure/B2735348.png)
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide, also known as OSP, is a synthetic compound that has been widely used in scientific research. OSP is a spirocyclic lactam that contains a double bond, which makes it a useful building block for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide is not well understood. However, it has been shown to interact with proteins in cells, suggesting that it may act as a protein modifier or inhibitor.
Biochemical and Physiological Effects:
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. For example, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been shown to inhibit the activity of the proteasome, a cellular complex that degrades proteins. N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. In addition, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been shown to induce apoptosis, a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has several advantages for lab experiments. It is a versatile building block that can be used to synthesize a wide range of compounds. It is also relatively easy to synthesize and purify. However, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Zukünftige Richtungen
There are several future directions for N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide research. One direction is to study its interactions with proteins in more detail, in order to understand its mechanism of action. Another direction is to develop new synthetic methods for N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide and its derivatives, in order to expand the range of compounds that can be synthesized. Finally, there is potential for N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide to be used in drug discovery, particularly for the development of inhibitors of protein-protein interactions.
Synthesemethoden
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide can be synthesized in several steps from commercially available starting materials. The first step involves the reaction of 1,6-diaminohexane with maleic anhydride to form a cyclic imide. This imide is then reacted with a Grignard reagent to form a spirocyclic lactam, which is further modified to introduce the prop-2-enamide group.
Wissenschaftliche Forschungsanwendungen
N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been used in various scientific research applications, including drug discovery, chemical biology, and materials science. N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide is a versatile building block that can be used to synthesize a wide range of compounds. For example, N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has been used to synthesize inhibitors of protein-protein interactions, which are important targets for drug discovery. N-[(4R,5S)-6-Oxaspiro[4.5]decan-4-yl]prop-2-enamide has also been used to introduce fluorescent labels into proteins for imaging studies.
Eigenschaften
IUPAC Name |
N-[(4R,5S)-6-oxaspiro[4.5]decan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-10-6-5-8-12(10)7-3-4-9-15-12/h2,10H,1,3-9H2,(H,13,14)/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAXGIDLFTUCIK-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC12CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCC[C@]12CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,5S)-6-oxaspiro[4.5]decan-1-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-bromobenzamide](/img/structure/B2735269.png)

![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2735271.png)
![N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2735272.png)
![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2735273.png)






![Tert-butyl 4-[1-(4-methylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2735285.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2735288.png)